1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile
Overview
Description
Synthesis Analysis
Pyrazoles can be synthesized through various methods. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which provides a broad range of pyrazole derivatives .Scientific Research Applications
Antimicrobial Activities
Research shows that derivatives of 1H-pyrazole-4-carbonitrile, such as 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile, have been synthesized and evaluated as antimicrobial agents. For instance, Al‐Azmi and Mahmoud (2020) in ACS Omega investigated novel derivatives of 1H-pyrazole-4-carbonitrile and found them to have potential antimicrobial properties (Al‐Azmi & Mahmoud, 2020).
Synthesis of Novel Compounds
Aldol condensation and multicomponent condensation reactions have been utilized to create new derivatives of pyrazole-4-carbonitrile. Ali et al. (2016) explored these reactions to afford new substituted pyrazoles and related compounds, demonstrating the compound's versatility in synthesis (Ali, Ragab, Abdelghafar, & Farag, 2016).
Potential in Biological Activities
The synthesis and biological activity of adenosine analogs involving pyrazole-4-carbonitrile derivatives have been studied. Berry et al. (1994) investigated novel azapentalene adenosine analogs and their potential biological activities, showcasing the compound's applications in biological chemistry (Berry, Wotring, Drach, & Townsend, 1994).
Application in Fluorine-Containing Derivatives
The compound has been used in the synthesis of fluorine-containing derivatives. Rao et al. (2006) researched the 1,3-dipolar cycloaddition reaction to form N-methyl-pyrazole derivatives, indicating its use in creating fluorine-substituted compounds (Rao, Lingaiah, Yadla, Rao, Ravikumar, Swamy, & Narsimulu, 2006).
Synthesis of Imidazo[1,2-b]pyrazole Derivatives
Another application is seen in the synthesis of imidazo[1,2-b]pyrazole derivatives. Rahmati, Eskandari-Vashareh, and Alizadeh-Kouzehrash (2013) developed a new series of these derivatives, illustrating the compound's role in heterocyclic chemistry (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).
Properties
IUPAC Name |
1-benzyl-4-bromo-5-methylpyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3/c1-9-12(13)11(7-14)15-16(9)8-10-5-3-2-4-6-10/h2-6H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFINPHAPQHXREE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736099 | |
Record name | 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863752-24-3 | |
Record name | 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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